6-Fluoro-5-methoxypicolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |
InChI Key |
DYLVYUSTIHPIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 5 Methoxypicolinaldehyde and Analogs
De Novo Synthetic Routes to the Picolinaldehyde Core
The fundamental challenge in synthesizing 6-fluoro-5-methoxypicolinaldehyde lies in the precise arrangement of substituents on the pyridine (B92270) ring. De novo synthetic strategies, which build the heterocyclic ring from acyclic precursors, offer a powerful approach to achieve this.
Multi-Step Construction of the Pyridine Ring
The construction of a polysubstituted pyridine ring, such as the one in the target molecule, is often achieved through multi-step condensation and cyclization reactions. While specific routes to this compound are not extensively documented, analogous syntheses of substituted pyridines provide a blueprint. For instance, the Hantzsch pyridine synthesis and its variations allow for the condensation of β-ketoesters, aldehydes, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.
Another versatile approach involves the multi-component reaction of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia source. These methods offer the flexibility to introduce a variety of substituents onto the pyridine ring by choosing appropriately functionalized starting materials.
Strategic Introduction of Fluorine and Methoxy (B1213986) Moieties
The introduction of the fluorine and methoxy groups at the C6 and C5 positions, respectively, requires careful strategic planning to ensure correct regiochemistry. A plausible synthetic strategy could involve the initial construction of a pyridine ring bearing precursors to these functional groups, followed by their conversion.
A relevant example is the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which provides insight into the introduction of such functionalities. A synthetic process for this compound involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction to yield 2-methoxy-5-fluoropyridine. Subsequent bromination of this intermediate provides the desired 2-methoxy-3-bromo-5-fluoropyridine. google.com This sequence highlights a viable method for introducing a fluorine atom onto a pre-existing methoxypyridine ring.
Alternatively, a precursor such as 6-bromo-5-fluoropyridine could be subjected to a nucleophilic aromatic substitution reaction to introduce the methoxy group. Palladium-catalyzed methoxylation reactions are well-established for the conversion of aryl bromides to aryl methyl ethers. The use of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base in the presence of methanol (B129727) or sodium methoxide (B1231860) can effectively achieve this transformation. While direct examples on 6-bromo-5-fluoropyridine are scarce, the palladium-catalyzed amination of 6-bromopurine (B104554) nucleosides, another electron-deficient heterocyclic system, proceeds efficiently, suggesting the feasibility of analogous methoxylation reactions.
Functionalization and Derivatization Approaches
Once the core 6-fluoro-5-methoxypyridine scaffold is assembled, the introduction and transformation of the aldehyde group at the C2 position become the next critical steps.
Regioselective Substitution Reactions
Regioselective substitution reactions are crucial for introducing the precursor to the aldehyde group at the C2 position. If the pyridine ring is constructed with a leaving group (such as a halogen) at the 2-position, a variety of carbon-carbon bond-forming cross-coupling reactions can be employed. For example, a Stille, Suzuki, or Negishi coupling could be used to introduce a methyl or a protected hydroxymethyl group, which can then be oxidized to the aldehyde.
The inherent electronic properties of the substituted pyridine ring can also direct substitution. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally directs nucleophilic attack to the positions ortho and para to the fluorine. However, in this specific substitution pattern, the directing effects of both the fluoro and methoxy groups need to be considered to predict the outcome of substitution reactions.
Transformation of the Aldehyde Functionality
The aldehyde group of this compound can be introduced through various synthetic transformations. Two primary strategies involve the oxidation of a C2-methyl group or the reduction of a C2-nitrile or ester.
Oxidation of a 2-Methyl Group:
The oxidation of a methyl group at the 2-position of a pyridine ring to an aldehyde is a common transformation. A classic reagent for this purpose is selenium dioxide (SeO₂), a reaction known as the Riley oxidation. wikipedia.org This method has been successfully used for the oxidation of various methyl-substituted heterocycles. nih.govemporia.edu For instance, the oxidation of 2-methylquinolines to the corresponding aldehydes proceeds in good yields. emporia.edu
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Picoline | SeO₂ | 2-Pyridinecarboxylic acid | 50 | emporia.edu |
| 4-Picoline | SeO₂ | 4-Pyridinecarboxylic acid | 77 | emporia.edu |
| 8-Methylquinoline | SeO₂ | 8-Quinoline aldehyde | 49 | emporia.edu |
Interactive Data Table: Oxidation of Methyl-substituted Heterocycles
Note: The table shows the oxidation of methyl groups on pyridine and quinoline (B57606) rings, which are analogous to the transformation required for this compound synthesis.
Reduction of a 2-Nitrile or 2-Ester Group:
An alternative route to the aldehyde involves the partial reduction of a nitrile or an ester group at the C2 position. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The reduction of a nitrile with DIBAL-H proceeds via an imine intermediate, which is then hydrolyzed upon workup to yield the aldehyde. chemistrysteps.commasterorganicchemistry.com Similarly, esters can be reduced to aldehydes at low temperatures using DIBAL-H. masterorganicchemistry.com This method is advantageous as it often prevents over-reduction to the corresponding alcohol.
| Functional Group | Reducing Agent | Product | Key Conditions | Reference |
| Ester | DIBAL-H | Aldehyde | Low temperature (-78 °C) | chemistrysteps.commasterorganicchemistry.com |
| Nitrile | DIBAL-H | Aldehyde | Hydrolysis workup | chemistrysteps.commasterorganicchemistry.com |
Interactive Data Table: DIBAL-H Reduction to Aldehydes
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of substituted pyridines and picolinaldehydes is no exception.
Recent advancements have led to the development of green synthetic routes to polysubstituted picolinaldehydes. One such approach involves a metal-free, visible-light-induced photoredox method. This strategy utilizes an aza-6π electrocyclization to construct the pyridine ring, followed by a direct C-H functionalization via a Minisci-type reaction to introduce the aldehyde group. nih.gov This method offers several advantages, including mild reaction conditions, the avoidance of toxic metal catalysts, and high atom economy.
Catalytic C-H activation has also emerged as a powerful tool for the direct functionalization of pyridine rings, reducing the need for pre-functionalized starting materials and minimizing waste. While specific applications to this compound are yet to be reported, the general principles of catalytic C-H functionalization hold promise for more efficient future syntheses of this and related compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govnih.gov Palladium-catalyzed reactions, in particular, have become indispensable for their high efficiency and functional group tolerance. nih.govrsc.org
For the synthesis of this compound, a key transformation is the introduction of a formyl group (or a precursor) at the 2-position of a suitably substituted pyridine ring. One of the most powerful methods for this is palladium-catalyzed carbonylation. This reaction typically involves the coupling of an organohalide with carbon monoxide and a hydride source.
A hypothetical palladium-catalyzed formylation of 2-bromo-6-fluoro-5-methoxypyridine could proceed using a palladium catalyst, a phosphine (B1218219) ligand, a base, and a syngas equivalent. The choice of ligand is crucial for the reaction's success, influencing catalytic activity and selectivity. Various phosphine ligands have been developed to enhance the efficiency of palladium-catalyzed coupling reactions. nih.gov
An alternative strategy involves a Stille coupling, where a vinyl organostannane is coupled to the pyridine core, followed by oxidative cleavage (e.g., ozonolysis) of the vinyl group to yield the desired aldehyde. google.com This two-step process can be highly efficient and avoids the direct use of toxic and gaseous carbon monoxide.
Below is a table illustrating plausible conditions for a palladium-catalyzed cross-coupling reaction to generate a picolinaldehyde analog.
| Parameter | Condition | Purpose |
| Starting Material | 2-Bromo-6-fluoro-5-methoxypyridine | Provides the core pyridine structure. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Ligand | XPhos, SPhos, or other bulky phosphines | Stabilizes the palladium center and promotes the desired catalytic activity. |
| Reagent | Carbon Monoxide (CO) and H₂ (Syngas) or a formylating agent (e.g., N-formylsaccharin) | Source of the aldehyde carbon and oxygen. |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the acid generated during the reaction. |
| Solvent | Dioxane or Toluene | Provides a suitable medium for the reaction. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |
This method provides a direct route to the aldehyde, though it requires specialized equipment for handling carbon monoxide. The development of formylating agents that serve as CO surrogates has offered safer alternatives for laboratory-scale synthesis.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and potential for automation and scalability. researchgate.net
The synthesis of this compound and its analogs can benefit from flow chemistry, particularly for steps involving highly reactive intermediates or exothermic processes. For instance, a transition metal-catalyzed cross-coupling reaction can be adapted to a continuous flow setup. researchgate.net Reagents are pumped through a heated microreactor or a packed-bed reactor containing the catalyst. This approach can lead to higher yields, reduced reaction times, and cleaner reaction profiles due to the rapid mixing and precise temperature control.
The table below compares a hypothetical batch synthesis with a potential flow chemistry approach for a key synthetic step.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Advantages of Flow |
| Reaction Time | Several hours (e.g., 6-24 h) | Minutes to hours (e.g., 10-60 min residence time) | Increased throughput and productivity. |
| Temperature Control | Potential for hot spots, less precise | Precise and uniform temperature control | Improved safety, reduced side reactions. |
| Mixing | Dependent on stirring speed and vessel geometry | Efficient and rapid mixing | Enhanced reaction rates and yields. |
| Scalability | Challenging, requires larger reactors | Easier, by running the system for longer ("scaling out") | More straightforward transition from lab to production scale. |
| Safety | Handling of large quantities of hazardous materials | Small reactor volume contains minimal hazardous material at any time | Inherently safer process. |
By integrating transition metal catalysis with continuous flow technology, the synthesis of complex molecules like this compound can be achieved with greater efficiency, safety, and control, paving the way for more sustainable chemical manufacturing.
Reaction Mechanism Studies of 6 Fluoro 5 Methoxypicolinaldehyde
Investigation of Nucleophilic and Electrophilic Activation
Electrophilic activation of the molecule typically involves the protonation of the pyridine (B92270) nitrogen or the aldehyde oxygen. Protonation of the pyridine nitrogen would further increase the electron-deficient nature of the ring, thereby enhancing the electrophilicity of the aldehyde. Protonation of the aldehyde oxygen would significantly increase the partial positive charge on the aldehyde carbon, making it highly susceptible to even weak nucleophiles. The balance between these activation pathways is often dependent on the specific reaction conditions, particularly the pH of the medium.
Mechanistic Pathways Involving the Aldehyde Group
The aldehyde functional group is central to the majority of reactions involving 6-Fluoro-5-methoxypicolinaldehyde. The primary mechanistic pathway is nucleophilic addition, where a nucleophile attacks the electrophilic aldehyde carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo various subsequent reactions.
A common reaction is the formation of a hemiaminal when the nucleophile is an amine. Computational studies on related pyridine-2-carbaldehydes suggest that this process can be catalyzed by protic solvents like water or methanol (B129727), which facilitate proton transfer. nih.govrsc.org The reaction proceeds through a transition state where the nucleophilic attack and proton transfer may be concerted or stepwise. The stability of the resulting hemiaminal is influenced by the electronic properties of the substituents on the pyridine ring.
Another significant pathway is the formation of an imine (or Schiff base), which typically follows the formation of a hemiaminal. This involves the dehydration of the hemiaminal intermediate, a step that is often the rate-determining step and can be acid or base-catalyzed. The extended conjugation in the resulting imine product provides a thermodynamic driving force for this reaction.
Influence of Fluorine and Methoxy (B1213986) Substituents on Reactivity
The fluorine and methoxy substituents at the 6- and 5-positions, respectively, exert a profound influence on the reactivity of this compound. Their electronic effects are a delicate balance of induction and resonance, which in turn dictates the stereoelectronic properties and the selectivity of its reactions.
Stereoelectronic Effects on Reaction Rates
The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in orbitals on the stability and reactivity of a molecule. In this compound, the strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 6-position is expected to dominate. This effect decreases the electron density of the pyridine ring and, consequently, increases the electrophilicity of the aldehyde carbon, leading to an acceleration of nucleophilic addition reactions.
Impact on Regioselectivity and Chemoselectivity
Regioselectivity, the preference for reaction at one site over another, and chemoselectivity, the preference for reaction with one functional group over another, are critically influenced by the substituents. In nucleophilic aromatic substitution reactions, the fluorine atom at the 6-position, being a good leaving group, could potentially be displaced by a strong nucleophile, although such reactions are generally challenging on electron-rich pyridine rings. nih.govnih.gov The presence of the aldehyde group, a strong deactivating group, further complicates predictions of regioselectivity in aromatic substitutions.
Chemoselectivity is primarily concerned with the preferential reaction at the aldehyde group over potential reactions at the pyridine ring or with the substituents. The high electrophilicity of the aldehyde carbon generally ensures that it is the primary site of attack for most nucleophiles. However, under certain conditions, particularly with hard nucleophiles, interaction with the pyridine nitrogen or even the methoxy group cannot be entirely ruled out.
Reversible Covalent Chemistry and Kinetic Analyses
The aldehyde functionality of this compound makes it an ideal candidate for participation in reversible covalent chemistry. This type of interaction is of great interest in drug discovery, where an inhibitor forms a covalent bond with its target protein that can be reversed. mdpi.com Aldehydes are known to react reversibly with nucleophilic amino acid residues, such as cysteine or lysine, to form thiohemiacetals or hemiaminals, respectively.
The kinetics of such reversible covalent interactions are typically described by a two-step model: an initial non-covalent binding event (formation of an enzyme-inhibitor complex, EI) characterized by an inhibition constant (Ki), followed by the formation of the covalent adduct (E-I*) with forward (kon) and reverse (koff) rate constants.
Ki = [E][I] / [EI] EI ⇌ E-I (kon, koff)*
To illustrate the kinetic parameters that would be determined in a study of this compound as a reversible covalent inhibitor, a hypothetical data table is presented below. This data is for illustrative purposes and is based on typical values observed for aldehyde-containing inhibitors.
| Target Protein | Ki (µM) | kon (M-1s-1) | koff (s-1) | Residence Time (s) |
| Hypothetical Kinase 1 | 10 | 500 | 0.01 | 100 |
| Hypothetical Protease A | 5 | 1200 | 0.005 | 200 |
| Hypothetical Dehydrogenase X | 25 | 200 | 0.05 | 20 |
This hypothetical data showcases how the kinetic profile can vary depending on the specific protein target. A lower Ki indicates stronger initial binding, while a higher kon and lower koff contribute to a more potent and durable inhibitory effect.
Role of 6 Fluoro 5 Methoxypicolinaldehyde As a Chemical Building Block
Utility in Heterocyclic Scaffold Synthesis
The synthesis of heterocyclic compounds is a cornerstone of drug discovery and materials science. 6-Fluoro-5-methoxypicolinaldehyde serves as a key starting material for the assembly of various heterocyclic systems, particularly those containing a pyridine (B92270) core.
The aldehyde functionality of this compound is a primary reactive handle for the construction of fused pyridine systems. Through condensation reactions with a variety of binucleophiles, it can participate in cyclization reactions to form bicyclic and polycyclic aromatic systems. For instance, reaction with amino-substituted heterocycles can lead to the formation of fused pyrazolo[3,4-b]pyridines or imidazo[4,5-b]pyridines, which are privileged scaffolds in medicinal chemistry. The fluorine atom at the 6-position can further serve as a site for subsequent cross-coupling reactions to introduce additional complexity.
Beyond fused systems, the aldehyde group can be transformed into other functionalities to enable the synthesis of a broader range of heterocyclic frameworks. For example, reduction to the corresponding alcohol followed by conversion to a leaving group allows for nucleophilic substitution, while oxidation to the carboxylic acid opens up pathways to amides, esters, and other acid derivatives. These transformations, coupled with the reactivity of the fluoro and methoxy (B1213986) groups, provide a rich platform for the synthesis of substituted pyridines and other heterocycles.
Applications in Combinatorial and Library Synthesis
The demand for large collections of diverse small molecules for high-throughput screening has driven the development of combinatorial chemistry and library synthesis techniques. The properties of this compound make it an attractive scaffold for these approaches.
In the realm of high-throughput synthesis, the robust reactivity of the aldehyde group allows for its use in parallel synthesis formats. Automated platforms can perform a wide range of reactions on the aldehyde, such as reductive aminations, Wittig reactions, and multicomponent reactions, with a diverse set of building blocks. This enables the rapid generation of large libraries of compounds based on the 6-fluoro-5-methoxypyridine scaffold.
DNA-Encoded Library (DEL) technology allows for the synthesis and screening of massive chemical libraries. The compatibility of a building block with the aqueous, mild reaction conditions required for DEL synthesis is crucial. The aldehyde functionality of this compound is well-suited for DEL applications, as reductive amination is a common and reliable DNA-compatible reaction. This allows for the incorporation of this valuable scaffold into vast libraries for the discovery of novel protein binders. The ability to create specially scaffolded DELs can be a powerful strategy for identifying specific binders against a variety of protein targets.
Contributions to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The systematic modification of a lead compound to understand how structural changes affect its biological activity (SAR) and physicochemical properties (SPR) is a fundamental aspect of drug discovery. The distinct functional groups of this compound provide multiple points for diversification, making it an excellent scaffold for such studies.
Design and Optimization of Chemical Scaffolds
The term "chemical scaffold" refers to the core molecular framework of a compound, which serves as a template for the attachment of various functional groups. The design and optimization of these scaffolds are central to the development of new drugs and other functional molecules. This compound offers a unique combination of features that make it a valuable starting point for scaffold design.
The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The substituents on the this compound ring play a crucial role in modulating its electronic properties and reactivity. The fluorine atom at the 6-position, being highly electronegative, can influence the acidity of adjacent protons and the susceptibility of the ring to nucleophilic attack. acs.org This can be strategically exploited to direct further chemical transformations and to enhance binding affinity with target proteins. acs.org
The methoxy group at the 5-position has a dual role. Electronically, it donates electron density to the pyridine ring, which can affect the reactivity of the aldehyde group. nih.gov Furthermore, methoxypyridines can serve as masked pyridones, offering a pathway to a different class of heterocyclic compounds through demethylation. nih.gov This latent functionality adds a layer of versatility to the scaffolds that can be generated.
The picolinaldehyde moiety at the 2-position is a key reactive handle. wikipedia.org It readily undergoes a variety of chemical reactions, including:
Reductive amination: To introduce diverse amine-containing side chains, a common feature in many bioactive molecules.
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, enabling the extension of the molecular scaffold.
Condensation reactions: With various nucleophiles to form imines, hydrazones, and other functional groups that can act as linkers or pharmacophoric elements. wikipedia.org
Oxidation: To the corresponding carboxylic acid, providing another point for derivatization.
The strategic combination of these features allows for the systematic exploration of chemical space around the 6-fluoro-5-methoxypyridine core. By varying the reagents and reaction conditions, a library of diverse scaffolds can be synthesized, each with a unique three-dimensional shape and distribution of functional groups. This modular approach is highly valuable in lead optimization, where fine-tuning of the scaffold is often required to improve potency, selectivity, and pharmacokinetic properties.
| Reaction Type | Reagent/Conditions | Resulting Functional Group/Scaffold |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted aminomethylpyridine |
| Wittig Reaction | Phosphonium Ylide | Substituted vinylpyridine |
| Condensation | Hydrazine derivative | Pyridyl hydrazone |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | 6-Fluoro-5-methoxypicolinic acid |
Incorporation into Pharmacophore Units
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique substitution pattern of this compound makes it an attractive building block for the construction of key pharmacophoric elements.
The fluorine atom is a well-established bioisostere for a hydrogen atom but with significantly different electronic properties. Its introduction can lead to:
Enhanced binding affinity: Through favorable interactions with the protein backbone or specific amino acid residues.
Improved metabolic stability: By blocking sites of oxidative metabolism. acs.org
Modulation of pKa: Affecting the ionization state of the molecule at physiological pH.
The aldehyde group, or the functional groups derived from it, can serve as a crucial interaction point within a pharmacophore. For instance, an imine formed from the aldehyde can act as a hydrogen bond acceptor, while the nitrogen of the pyridine ring can also participate in hydrogen bonding. wikipedia.org
The combination of a hydrogen bond donor/acceptor (from the aldehyde-derived functionality), a hydrogen bond acceptor (the pyridine nitrogen and the methoxy oxygen), and the modulated electronic environment due to the fluorine atom, all within a constrained heterocyclic framework, provides a rich pharmacophoric unit. This unit can be strategically incorporated into larger molecules to target a wide range of biological receptors, enzymes, and ion channels. Substituted pyridines have been identified as inhibitors of various enzymes and receptors, highlighting the importance of this heterocyclic core in pharmacophore design. nih.gov
Spectroscopic Characterization Methodologies in Research of 6 Fluoro 5 Methoxypicolinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In 6-Fluoro-5-methoxypicolinaldehyde, distinct signals are expected for the aldehydic proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group. The chemical shift (δ) of each signal is influenced by the electron density around the proton. For instance, the aldehydic proton is highly deshielded due to the electron-withdrawing nature of the adjacent oxygen atom and typically appears at a high chemical shift value (around 10 ppm). The aromatic protons will exhibit shifts characteristic of a substituted pyridine ring, and their splitting patterns (coupling) will provide information about their relative positions. The methoxy group protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C(O) | ~9.9 | s | - |
| H-3 | ~7.8 | d | ~8.0 |
| H-4 | ~7.4 | d | ~8.0 |
| OCH₃ | ~3.9 | s | - |
Note: 's' denotes a singlet and 'd' denotes a doublet. The predicted values are based on the analysis of structurally similar compounds.
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (typically 190-200 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm), with their specific shifts influenced by the fluorine, methoxy, and aldehyde substituents. The carbon of the methoxy group will be found in the upfield region (around 55-60 ppm).
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~120 |
| C-5 | ~155 (d, ¹JCF) |
| C-6 | ~148 |
| OCH₃ | ~56 |
Note: The signal for C-5 is expected to be a doublet due to coupling with the fluorine atom.
Fluorine-¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thermofisher.com It provides information about the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the fluorine atom will couple with adjacent protons, providing additional structural information through the observed splitting patterns in both the ¹⁹F and ¹H NMR spectra. huji.ac.il The typical chemical shift range for aryl fluorides is broad, but predictions can be made based on computational models and data from similar structures. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| F-6 | ~-120 to -140 | d |
Note: The chemical shift is referenced to a standard like CFCl₃. The signal is expected to be a doublet due to coupling with the adjacent H-4 proton.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of H-3 and H-4 would confirm their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the carbon signals for C-3, C-4, and the methoxy group based on their known proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, the aldehydic proton would show a correlation to the C-2 and C-3 carbons, and the methoxy protons would correlate to the C-5 carbon, confirming the position of these functional groups on the pyridine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (C₇H₆FNO₂), which is approximately 155.03 g/mol . High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or a fluorine atom.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 155 | [M]⁺ |
| 126 | [M - CHO]⁺ |
| 124 | [M - OCH₃]⁺ |
| 136 | [M - F]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak is expected for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1700-1720 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹ and 1050 cm⁻¹. The C-F stretch will have a characteristic absorption in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
Table 5: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1700 - 1720 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-O Stretch (Methoxy) | 1250 and 1050 |
| C-F Stretch | 1000 - 1400 |
| Aromatic C-H Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the electronic structure of the molecule, providing valuable information about the presence of chromophores and conjugated systems.
In the case of this compound, the pyridine ring, the aldehyde group (a chromophore), and the methoxy and fluoro substituents all influence the electronic transitions. The pyridine ring itself exhibits π → π* transitions, and the aldehyde group displays both π → π* and n → π* transitions. The methoxy group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The fluorine atom, due to its high electronegativity, can induce a hypsochromic shift (a shift to shorter wavelengths).
A typical UV-Vis spectrum of this compound, dissolved in a polar solvent like ethanol, would be expected to show distinct absorption bands. The n → π* transition of the carbonyl group in the picolinaldehyde moiety is typically observed as a weak band at a longer wavelength, while the more intense π → π* transitions of the aromatic system occur at shorter wavelengths.
Illustrative UV-Vis Spectral Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| 275 | 12,000 | π → π |
| 320 | 2,500 | n → π |
Note: The data in this table is illustrative and represents typical values for a compound with this structure.
The position and intensity of these absorption maxima are sensitive to the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic shift, while the π → π* transition may experience a bathochromic shift. By analyzing the UV-Vis spectrum, researchers can confirm the presence of the key structural features of this compound and gain insight into its electronic properties.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective techniques for these purposes.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is a common and effective method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The choice of column and mobile phase is critical for achieving good separation and peak shape. A C18 or a phenyl-hexyl column is often suitable for aromatic compounds like this compound. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.
Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | ~ 8.5 minutes |
Note: The data in this table is illustrative and represents a typical starting point for method development.
By monitoring the elution profile with a UV detector set at one of the compound's absorption maxima, the purity of a sample can be accurately assessed. The presence of impurities would be indicated by additional peaks in the chromatogram.
Gas Chromatography is another powerful technique for the separation and analysis of volatile compounds. Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile and thermally stable, GC is a suitable method for its analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
A capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-polysiloxane, is commonly used for the analysis of aromatic aldehydes. The oven temperature is typically programmed to increase during the analysis to ensure the elution of all components in a reasonable time with good peak shape. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Illustrative GC Method Parameters for this compound
| Parameter | Condition |
| Column | DB-5 (5% Phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Retention Time | ~ 12.7 minutes |
Note: The data in this table is illustrative and represents a typical starting point for method development.
GC analysis can provide high-resolution separation and is particularly useful for detecting and quantifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the analyte and any impurities present.
Computational Chemistry and Theoretical Studies on 6 Fluoro 5 Methoxypicolinaldehyde
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic nature of 6-Fluoro-5-methoxypicolinaldehyde. These calculations provide a deep understanding of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT can accurately predict various molecular properties. For this particular compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.
These calculations can determine key electronic properties, providing a quantitative picture of the molecule's electronic landscape.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment | 3.45 | Debye |
| Isotropic Polarizability | 14.23 | ų |
Note: The data in this table is illustrative and based on typical values for similar organic molecules, representing what would be obtained from DFT calculations.
Molecular orbital (MO) analysis, derived from quantum chemical calculations, offers critical insights into the reactivity and electronic transitions of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.89 |
| LUMO | -2.34 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular orbital analysis.
Conformation and Tautomerism Investigations
The three-dimensional structure and potential isomeric forms of this compound are explored through conformational and tautomerism analyses. These studies are essential for understanding how the molecule's shape and structure can influence its interactions and properties.
Computational methods can be used to scan the potential energy surface of the molecule by systematically rotating key single bonds, such as the bond connecting the aldehyde group to the pyridine (B92270) ring and the bond of the methoxy (B1213986) group. This allows for the identification of the most stable conformers. Furthermore, the possibility of tautomerism, such as keto-enol tautomerism involving the aldehyde group, can be computationally investigated by calculating the relative energies of the different tautomeric forms.
Prediction of Reactivity and Mechanistic Pathways
Theoretical chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates.
For any proposed reaction involving this compound, computational chemists can locate and characterize the transition state (TS). The TS is a high-energy, transient structure that connects reactants to products. Its geometry and energy are determined through specialized algorithms. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, the reaction energy profile would illustrate the energy changes as the nucleophile approaches and forms a new bond.
Table 3: Hypothetical Reaction Energy Data for Nucleophilic Addition to this compound
| Parameter | Energy Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.7 |
Note: This data is illustrative for a hypothetical reaction and demonstrates the type of information gained from reaction energy profile calculations.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Modeling for Chemical Design and Interactions
Molecular modeling has emerged as an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and interactive properties of molecules. For a compound such as this compound, computational techniques offer a powerful avenue to predict its behavior, guide synthetic efforts, and design molecules with tailored functionalities. These theoretical studies allow for the exploration of molecular characteristics at an atomic level, which is often unachievable through experimental methods alone. By simulating the molecule's behavior, chemists can make informed decisions regarding its potential applications, reactivity, and interactions with other chemical entities.
At the heart of molecular modeling are sophisticated computational methods that approximate the solutions to the Schrödinger equation. Among the most widely used is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to determine its properties. DFT is particularly valuable for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. Coupled with various basis sets, such as the Pople-style 6-311+G(d,p), DFT can provide highly detailed information about the geometry, energy, and electronic distribution of this compound.
Another critical aspect of molecular modeling is the use of force fields, which are sets of parameters that describe the potential energy of a system of atoms. Force fields like the Universal Force Field (UFF) are employed in molecular mechanics simulations to rapidly calculate molecular geometries and energies, making them ideal for studying large systems or for performing initial conformational analyses. These methods are instrumental in building accurate molecular models that serve as the foundation for more complex theoretical investigations.
Predicting Molecular Geometry and Stability
A fundamental application of molecular modeling is the determination of a molecule's three-dimensional structure and its relative stability. For this compound, computational methods can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. This information is crucial for understanding the steric and electronic effects of the fluorine, methoxy, and aldehyde functional groups on the pyridine ring.
The optimized geometry of the molecule is the arrangement of its atoms that corresponds to the lowest energy state. This is typically found by performing a geometry optimization calculation, often using DFT methods. The resulting structure provides a clear picture of the molecule's shape and the spatial relationship between its constituent atoms.
Furthermore, computational chemistry allows for the calculation of thermodynamic properties that are indicative of a molecule's stability. These include the enthalpy of formation, Gibbs free energy, and entropy. By comparing these values for different isomers or related compounds, chemists can assess their relative stabilities and predict the most likely products of a chemical reaction.
To illustrate the type of data generated in such a study, the following table presents hypothetical optimized geometric parameters for this compound, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value |
| C-F Bond Length (Å) | 1.35 |
| C-O (methoxy) Bond Length (Å) | 1.36 |
| C=O (aldehyde) Bond Length (Å) | 1.21 |
| N-C (pyridine) Bond Angle (°) | 123.5 |
| O-C-C (methoxy) Bond Angle (°) | 115.2 |
| F-C-C-N (pyridine) Dihedral Angle (°) | 0.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Electronic Properties and Reactivity
The electronic properties of a molecule are key to understanding its reactivity and potential interactions. Molecular modeling provides several descriptors that quantify these properties. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the electronic distribution and predicting reactivity. These maps show the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential) that are prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the methoxy and aldehyde groups and the nitrogen of the pyridine ring, and a positive potential around the hydrogen atoms.
The following table provides hypothetical electronic properties for this compound.
| Property | Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 3.1 |
Note: The data in this table is for illustrative purposes.
Intermolecular Interactions
Understanding how this compound interacts with other molecules is crucial for designing it for specific applications, such as in materials science or medicinal chemistry. The presence of fluorine, a highly electronegative atom, can lead to unique intermolecular interactions. While not a strong hydrogen bond acceptor, the fluorine atom can participate in weaker C-F···H interactions. The oxygen atoms of the methoxy and aldehyde groups, as well as the pyridine nitrogen, are expected to be primary hydrogen bond acceptors.
Molecular docking simulations can be used to predict how this compound might bind to a biological target, such as a protein. These simulations place the molecule into the binding site of a receptor and calculate a score that estimates the binding affinity. This information is invaluable in drug discovery for identifying potential drug candidates.
Advanced Research Applications and Future Outlook of 6 Fluoro 5 Methoxypicolinaldehyde
Utilization in Materials Science Research
There is currently no specific research available in the public domain detailing the use of 6-Fluoro-5-methoxypicolinaldehyde in materials science.
In principle, fluorinated aromatic aldehydes can be valuable precursors for advanced materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. The aldehyde functionality allows for its incorporation into polymeric structures or onto surfaces through various condensation reactions. Future research could explore its use in the synthesis of novel polymers, organic light-emitting diodes (OLEDs), or as a component in the creation of specialized coatings. However, at present, no such studies have been published.
Intermediacy in Agrochemicals Research and Development
A search of agrochemical research and development literature did not yield any specific instances where this compound is used as an intermediate.
The picolinaldehyde scaffold is a known toxophore in certain classes of herbicides and insecticides. The introduction of a fluorine atom can often enhance the biological activity and metabolic stability of agrochemicals. Therefore, it is plausible that this compound could be synthesized and screened for potential herbicidal or pesticidal properties. It could also serve as a key intermediate in the synthesis of more complex agrochemical candidates. Nevertheless, there is no concrete evidence in published literature or patents to suggest its current use in this capacity.
Development of Novel Chemical Probes and Reagents
The development of novel chemical probes from this compound has not been specifically reported.
Chemical probes are essential tools for studying biological systems. The aldehyde group of this compound could be functionalized to introduce fluorophores, biotin (B1667282) tags, or reactive moieties for covalent labeling of biological targets. The fluorine atom could also serve as a useful label for ¹⁹F NMR studies, a powerful technique for probing molecular interactions. While the structural motifs present in the molecule are amenable to the design of chemical probes, no research has been published detailing such an application.
Exploration of Unconventional Reactivity and Transformations
There are no dedicated studies on the unconventional reactivity and transformations of this compound.
The interplay of the fluoro, methoxy (B1213986), and aldehyde substituents on the pyridine (B92270) ring could lead to interesting and potentially novel chemical reactivity. For instance, the fluorine atom could participate in unusual coupling reactions, or the electronic nature of the ring could influence the reactivity of the aldehyde group in unexpected ways. Investigating its behavior under various reaction conditions could unveil new synthetic methodologies. To date, however, the scientific community has not published any explorations into the unconventional reactivity of this specific compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-5-methoxypicolinaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : Compare methods such as direct fluorination of precursor aldehydes (e.g., bromo- or chloro-substituted analogs) or functional group interconversion (e.g., oxidation of alcohol intermediates). Use controlled experiments with variables like temperature, catalysts (e.g., Pd-mediated cross-coupling), and solvent systems (polar aprotic vs. protic solvents). Monitor purity via HPLC or GC-MS and characterize intermediates via H/C NMR .
Q. How does the fluorine substituent at position 6 and methoxy group at position 5 affect the electronic properties of the picolinaldehyde scaffold?
- Methodology : Perform computational analysis (DFT calculations) to map electron density and resonance effects. Validate experimentally using Hammett substituent constants or UV-Vis spectroscopy to assess bathochromic/hypsochromic shifts compared to unsubstituted analogs .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature, humidity)?
- Methodology : Conduct accelerated stability studies (ICH guidelines) with forced degradation (thermal, photolytic, oxidative stress). Analyze degradation products via LC-MS and quantify stability-indicating parameters like half-life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns or IR absorption bands) be resolved for this compound derivatives?
- Methodology : Use 2D NMR techniques (COSY, NOESY) to assign overlapping signals. Cross-validate with X-ray crystallography for structural confirmation. For IR, compare experimental spectra with computational predictions (e.g., Gaussian software) to identify vibrational modes .
Q. What strategies mitigate steric and electronic challenges during nucleophilic addition reactions at the aldehyde group in this compound?
- Methodology : Test bulky nucleophiles (e.g., Grignard reagents) under low-temperature conditions to reduce steric hindrance. Employ protecting groups (e.g., acetals) for the aldehyde to direct reactivity. Analyze regioselectivity via F NMR tracking .
Q. How do solvent polarity and proticity influence the reactivity of this compound in organometallic coupling reactions?
- Methodology : Design a solvent matrix (e.g., DMF, THF, ethanol) to assess reaction kinetics using in situ FTIR or Raman spectroscopy. Correlate dielectric constants with reaction rates and byproduct formation .
Q. What computational models best predict the bioactivity or binding affinity of this compound in drug discovery contexts?
- Methodology : Apply molecular docking (AutoDock Vina) or MD simulations (GROMACS) against target proteins (e.g., kinases). Validate with in vitro assays (e.g., fluorescence polarization) to compare predicted vs. experimental IC values .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?
- Methodology : Replicate solubility studies using standardized protocols (e.g., shake-flask method) with controlled pH and ionic strength. Use DSC to measure melting points and assess polymorphic forms that may affect solubility .
Q. What experimental controls are critical when studying the compound’s reactivity in multi-step syntheses to avoid false-positive results?
- Methodology : Include negative controls (e.g., omitting catalysts) and internal standards (e.g., deuterated analogs) for LC-MS quantification. Use inert atmosphere (N/Ar) to prevent oxidation side reactions .
Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
